![molecular formula C17H21NO3 B7461292 [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-CHMINACA, which have been used in research to study the endocannabinoid system and its role in various physiological processes.
作用机制
The mechanism of action of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone is similar to that of other synthetic cannabinoids, which act as agonists at CB1 and CB2 receptors. This results in the activation of these receptors and the subsequent modulation of various physiological processes.
Biochemical and Physiological Effects
Research has shown that [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone has a range of biochemical and physiological effects. For example, in vitro studies have demonstrated that this compound has a high affinity for CB1 and CB2 receptors, which suggests that it may be a potent agonist at these receptors. Additionally, animal studies have shown that [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone can produce a range of effects, including hypothermia, catalepsy, and antinociception.
实验室实验的优点和局限性
One advantage of using [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone in scientific research is that it is a potent agonist at CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. Additionally, this compound has a relatively high affinity for these receptors, which means that it may be more effective than other synthetic cannabinoids at producing the desired effects.
However, there are also some limitations to using [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone in lab experiments. For example, this compound has been associated with a range of adverse effects, including seizures and respiratory depression. Additionally, there is limited information available on the long-term effects of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone, which makes it difficult to assess its safety for use in scientific research.
未来方向
There are several potential future directions for research involving [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of new synthetic cannabinoids that are more selective for CB1 or CB2 receptors, which could help to reduce the risk of adverse effects. Additionally, further research is needed to investigate the long-term effects of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone and other synthetic cannabinoids, as well as their potential use in the treatment of various medical conditions. Finally, there is a need for more research on the pharmacokinetics of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone, including its metabolism and elimination from the body, which could help to inform dosing regimens and reduce the risk of adverse effects.
合成方法
The synthesis of [3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone involves the reaction of 2-methylpiperidine with 3-(methoxymethyl)benzofuran-2-carboxylic acid chloride, followed by reduction with lithium aluminum hydride. This method has been described in detail in a patent application filed by Pfizer.
科学研究应用
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. Specifically, this compound has been used to investigate the effects of synthetic cannabinoids on CB1 and CB2 receptors, which are found throughout the body and play a role in pain sensation, appetite regulation, and immune function.
属性
IUPAC Name |
[3-(methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-7-5-6-10-18(12)17(19)16-14(11-20-2)13-8-3-4-9-15(13)21-16/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONNIJXHEYPJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
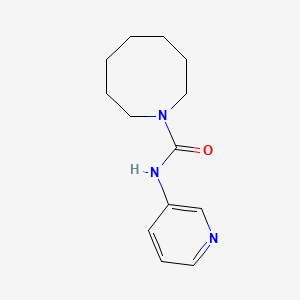
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
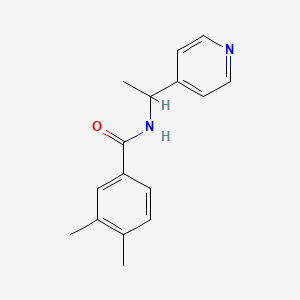
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
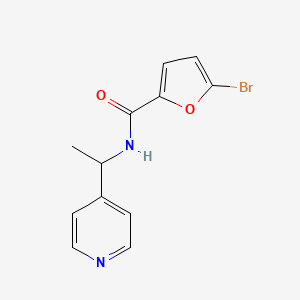
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)
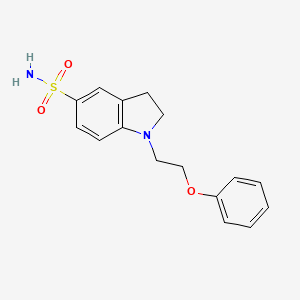

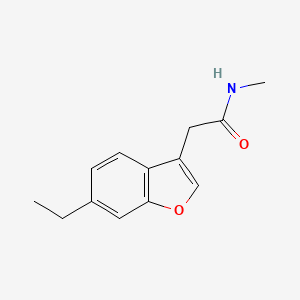
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)

